molecular formula C8H4Cl3NS B12553364 4-[(Trichloromethyl)sulfanyl]benzonitrile CAS No. 184783-01-5

4-[(Trichloromethyl)sulfanyl]benzonitrile

Cat. No.: B12553364
CAS No.: 184783-01-5
M. Wt: 252.5 g/mol
InChI Key: IGGWBGJBUKJUKD-UHFFFAOYSA-N
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Description

4-[(Trichloromethyl)sulfanyl]benzonitrile is a chemical compound with the molecular formula C8H4Cl3NS. It is characterized by the presence of a benzonitrile group (a benzene ring attached to a nitrile group) and a trichloromethylsulfanyl group (a carbon atom attached to three chlorine atoms and a sulfur atom). This compound is used as a building block in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trichloromethyl)sulfanyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with trichloromethylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Trichloromethyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-[(Trichloromethyl)sulfanyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Trichloromethyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trichloromethylsulfanyl group.

    4-(Dimethylamino)benzonitrile: Contains a dimethylamino group instead of a trichloromethylsulfanyl group.

    4-(Trichloromethyl)benzonitrile: Similar structure but lacks the sulfur atom.

Uniqueness

4-[(Trichloromethyl)sulfanyl]benzonitrile is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

184783-01-5

Molecular Formula

C8H4Cl3NS

Molecular Weight

252.5 g/mol

IUPAC Name

4-(trichloromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H4Cl3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H

InChI Key

IGGWBGJBUKJUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)SC(Cl)(Cl)Cl

Origin of Product

United States

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